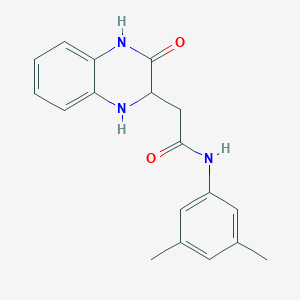

N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

N-(3,5-Dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group linked to a tetrahydroquinoxalinone scaffold. The dimethylphenyl substituent likely enhances lipophilicity and influences molecular packing in solid-state structures, as seen in analogous trichloro-acetamide derivatives . The tetrahydroquinoxalinone moiety introduces rigidity and hydrogen-bonding capabilities, which may affect binding interactions in biological systems.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-7-12(2)9-13(8-11)19-17(22)10-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-9,16,20H,10H2,1-2H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAJNRACXTYNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Acylation Reaction: The resulting quinoxaline derivative is then subjected to an acylation reaction with an appropriate acyl chloride or anhydride to introduce the acetamide group.

Substitution Reaction: Finally, the dimethylphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halides, bases, and catalysts like palladium on carbon (Pd/C) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. For instance:

- Cell Line Studies : Research has demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines. In one study, compounds similar to this structure were tested against human HCT-116 and MCF-7 cell lines, showing IC50 values ranging from 1.9 to 7.52 μg/mL .

- Mechanism of Action : The quinoxaline scaffold is believed to interact with specific proteins involved in cancer cell proliferation and survival, making it a candidate for targeted cancer therapies .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

- In Vitro Studies : Preliminary investigations suggest that derivatives exhibit antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored:

- Neurodegenerative Diseases : Similar compounds have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This suggests that N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be investigated for neuroprotective effects.

Case Study 1: Anticancer Efficacy

A study conducted on synthesized derivatives including N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide revealed promising results in inhibiting tumor growth in xenograft models. The compounds exhibited selective cytotoxicity towards cancer cells while sparing normal tissues.

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of related quinoxaline derivatives showed that they effectively inhibited acetylcholinesterase activity in vitro. This suggests potential applications in developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solid-State Geometry

The crystal structure of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (a close analog) reveals two molecules in its asymmetric unit, distinct from mono-substituted derivatives like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide. Meta-substitution with electron-donating methyl groups increases steric bulk, leading to altered crystal parameters (e.g., lattice constants, space group P21/c) compared to electron-withdrawing groups (e.g., Cl, NO2).

Table 1: Solid-State Parameters of Selected Acetamides

| Compound | Space Group | Molecules/Asymmetric Unit | Key Substituents |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide | P21/c | 2 | 3,5-(CH3)2 |

| N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide | P21/n | 1 | 3-Cl |

| N-(3-Nitrophenyl)-2,2,2-trichloro-acetamide | P212121 | 1 | 3-NO2 |

Comparison with Quinoxaline-Based Acetamides

The synthesis of N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a) involves coupling thiouracil or benzimidazole-thiol groups to a quinoxaline core . In contrast, the target compound’s tetrahydroquinoxalinone system lacks aromaticity in the fused ring, which reduces conjugation and may alter electronic properties. For example:

- Bioactivity: The 3-oxo group in the target compound could serve as a hydrogen-bond acceptor, enhancing interactions with biological targets (e.g., enzymes) relative to non-oxidized analogs.

Table 2: Structural and Functional Differences in Quinoxaline Derivatives

| Compound | Core Structure | Key Functional Groups | Potential Applications |

|---|---|---|---|

| N-(2,3-Diphenylquinoxalin-6-yl)acetamide | Aromatic quinoxaline | Thioether, pyrimidine | Anticancer agents |

| Target Compound | Tetrahydroquinoxalinone | 3-Oxo, dimethylphenyl | Pesticides, enzyme inhibitors |

Comparison with Chloroacetamide Pesticides

Chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are widely used herbicides. The target compound differs in two key aspects:

Substituents : The dimethylphenyl group replaces chloro and methoxy groups, reducing electrophilicity and altering soil adsorption properties.

Table 3: Pesticidal Acetamides: Structural and Functional Contrasts

| Compound | Substituents | Core Structure | Log P (Predicted) |

|---|---|---|---|

| Alachlor | 2,6-Diethyl, methoxymethyl | Chloroacetamide | 3.8 |

| Target Compound | 3,5-Dimethylphenyl | Tetrahydroquinoxalinone | 2.5 |

Biological Activity

N-(3,5-Dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl moiety and a tetrahydroquinoxaline derivative. Its chemical formula is , with a molecular weight of approximately 246.32 g/mol. The presence of both aromatic and heterocyclic components suggests potential interactions with various biological targets.

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide may exhibit their biological activities through several mechanisms:

- Enzyme Inhibition : Many derivatives in this class have shown inhibitory effects on enzymes such as cholinesterases and monoamine oxidases (MAO), which are implicated in neurodegenerative diseases.

- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant properties, which can mitigate oxidative stress in cells.

- Cytotoxic Effects : Some studies have reported cytotoxic activities against cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. For instance:

- A derivative demonstrated significant cytotoxicity against Jurkat T cells with an value of 8.10 μM, indicating potent activity compared to other known agents .

- The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline moiety can enhance cytotoxic effects against various cancer types .

Neuroprotective Effects

The neuroprotective capabilities are particularly noteworthy:

- Compounds designed to inhibit MAO-B have been shown to reduce neuroinflammation and protect neuronal cells from apoptosis .

- The dual inhibition of cholinesterases and MAO-B presents a promising strategy for treating Alzheimer’s disease by improving cognitive functions while providing neuroprotection .

Comparative Biological Activity Table

| Compound | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | Cholinesterase | TBD | Potential neuroprotective |

| Similar Coumarin Derivative | MAO-B | 0.014 - 0.498 | Neuroprotective |

| Quinoxaline Analog | Jurkat T Cells | 8.10 | Cytotoxic |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the neuroprotective effects of a series of tetrahydroquinoxaline derivatives on SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. Results indicated that certain substitutions improved cell viability significantly compared to controls . This suggests that N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be a candidate for further development as a neuroprotective agent.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation focusing on structural analogs of N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, researchers reported varying degrees of cytotoxicity across different cancer cell lines. The most potent compounds were identified as having specific structural features that facilitated interaction with cellular targets involved in growth regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.